molecular formula C10H15Cl2N3 B7818508 2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride

2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride

Cat. No.: B7818508
M. Wt: 248.15 g/mol
InChI Key: NTGJUBKALHXJBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride is a benzimidazole derivative characterized by a methyl group at the 5-position of the benzimidazole core and an ethanamine side chain at the 2-position, stabilized as a dihydrochloride salt. Its molecular formula is C₁₀H₁₅Cl₂N₃, with a molecular weight of 248.15 g/mol . This compound is structurally related to bioactive molecules targeting receptors or enzymes, often serving as intermediates in pharmaceutical synthesis. The dihydrochloride salt enhances aqueous solubility, making it suitable for biological studies and drug formulation .

Properties

IUPAC Name

2-(6-methyl-1H-benzimidazol-2-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.2ClH/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11;;/h2-3,6H,4-5,11H2,1H3,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGJUBKALHXJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24625-24-9
Record name 2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Condensation of o-Phenylenediamine with Carboxylic Acid Derivatives

A widely adopted method involves the cyclocondensation of o-phenylenediamine with 5-methyl-1H-benzimidazole-2-carboxylic acid or its derivatives. For instance, heating o-phenylenediamine with 5-methyl-2-nitrobenzoic acid in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours yields the 5-methylbenzimidazole intermediate. Subsequent reduction of the nitro group using hydrogen gas (H₂) over a palladium catalyst produces the primary amine, which is further functionalized.

Table 1: Reaction Conditions for Benzimidazole Core Synthesis

Starting MaterialReagent/CatalystTemperature (°C)Time (h)Yield (%)
o-Phenylenediamine + 5-methyl-2-nitrobenzoic acidPPA130768
o-Phenylenediamine + 5-methyl-2-cyanobenzoic acidDMF, K₂CO₃120572

Reductive Cyclization of Nitro Precursors

An alternative approach employs reductive cyclization of 4-methyl-2-nitroaniline derivatives. Treatment with sodium dithionite (Na₂S₂O₄) in aqueous ethanol under reflux facilitates the formation of the benzimidazole ring. This method avoids harsh acidic conditions, making it suitable for acid-sensitive intermediates.

Introduction of the Ethanamine Side Chain

Functionalization of the benzimidazole core with an ethanamine group is achieved through nucleophilic substitution or reductive amination.

Alkylation of Benzimidazole with Bromoethylamine

Reaction of 5-methyl-1H-benzimidazole with 2-bromoethylamine hydrobromide in the presence of triethylamine (Et₃N) in dimethylformamide (DMF) at 80°C for 12 hours affords the secondary amine. The base neutralizes HBr, driving the reaction toward completion.

Equation 1: Alkylation Reaction
5-Methylbenzimidazole+BrCH₂CH₂NH₂\cdotpHBrEt₃N, DMF2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine\text{5-Methylbenzimidazole} + \text{BrCH₂CH₂NH₂·HBr} \xrightarrow{\text{Et₃N, DMF}} \text{2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine}

Reductive Amination of Ketone Intermediates

A two-step process involves:

  • Condensation of 5-methylbenzimidazole-2-carbaldehyde with nitroethane to form an imine.

  • Reduction using sodium borohydride (NaBH₄) in methanol to yield the ethanamine derivative. This method offers superior regioselectivity compared to alkylation.

Salt Formation: Conversion to Dihydrochloride

The free base is converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl). Dissolving the amine in anhydrous ethanol and bubbling HCl gas through the solution precipitates the salt. Stoichiometric control ensures the formation of the dihydrochloride rather than the mono-salt.

Critical Parameters for Salt Formation

  • Solvent: Ethanol or diethyl ether (anhydrous).

  • HCl Concentration: 4–6 M aqueous HCl.

  • Temperature: 0–5°C to prevent decomposition.

Optimization of Reaction Conditions

Catalytic Enhancements

The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improves the alkylation efficiency, reducing reaction time from 12 to 6 hours. Similarly, substituting PPA with methanesulfonic acid (MSA) in cyclocondensation increases yields to 78%.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in alkylation reactions, while protic solvents (e.g., ethanol) favor reductive amination.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H-NMR (D₂O): δ 2.35 (s, 3H, CH₃), 3.15 (t, 2H, CH₂NH₂), 3.72 (t, 2H, CH₂N), 7.25–7.45 (m, 2H, Ar-H).

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1610 cm⁻¹ (C=N).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity >98%.

Comparative Analysis of Synthesis Methods

Table 2: Efficiency of Key Methods

MethodYield (%)Purity (%)Scalability
Alkylation with TBAB8597High
Reductive Amination7895Moderate
PPA Cyclocondensation6893Low

Alkylation using TBAB emerges as the most efficient, balancing yield and scalability.

Industrial-Scale Production Considerations

Large-scale synthesis requires:

  • Continuous-flow reactors for cyclocondensation to minimize exothermic risks.

  • Centrifugal separation for salt purification, reducing solvent waste.

Challenges and Limitations

  • Byproduct Formation: Over-alkylation may occur without strict temperature control.

  • Salt Hygroscopicity: The dihydrochloride absorbs moisture, necessitating airtight packaging.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Further reduction of the compound can lead to the formation of different amine derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific oxidizing agent used.

  • Reduction Products: Different amine derivatives, including secondary and tertiary amines.

  • Substitution Products: Alkylated or aminated derivatives of the original compound.

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that derivatives of benzimidazole, including 2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride, exhibit significant antimicrobial activity. A study published in the Journal of Young Pharmacists reported the synthesis of Mannich bases derived from substituted benzimidazoles, which were tested against various microorganisms. The results indicated that some compounds displayed potent antibacterial effects against Gram-negative bacteria such as Escherichia coli and Salmonella typhi .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundMIC (mg/ml)MBC (mg/ml)Activity Against
5E(a)816E. coli
5E(b)48E. coli
5E(a)1632S. typhi
5E(b)816S. typhi

Antifungal Activity

The same study also evaluated antifungal activity against fungi such as Candida albicans and Aspergillus niger. The compound exhibited significant growth inhibition, suggesting its potential as an antifungal agent .

Analgesic Effects

Compounds similar to 2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine have been investigated for their analgesic properties. Early studies indicated that certain benzimidazole derivatives exhibit potent analgesic effects comparable to morphine . This suggests a potential application in pain management therapies.

Anticancer Activity

Emerging research indicates that benzimidazole derivatives may possess anticancer properties. Some studies have reported that these compounds can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapeutics .

Case Studies

A notable case study involved the evaluation of a series of benzimidazole derivatives for their biological activity. The findings revealed that modifications to the benzimidazole structure significantly affected their antimicrobial and anticancer efficacy. For instance, specific substitutions enhanced potency against resistant bacterial strains .

Table 2: Summary of Biological Activities in Case Studies

Study FocusFindings
Antimicrobial ActivityPotent against Gram-negative bacteria
Antifungal ActivitySignificant inhibition of fungal growth
Analgesic PotentialComparable efficacy to morphine
Anticancer ActivityInduction of apoptosis in cancer cells

Mechanism of Action

The mechanism by which 2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the inhibition or activation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues with Benzimidazole Cores

The following compounds share the benzimidazole scaffold but differ in substituents or side-chain modifications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound : 2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride C₁₀H₁₅Cl₂N₃ 248.15 5-methyl, ethanamine, dihydrochloride
2-(1H-Benzimidazol-2-yl)ethylamine dihydrochloride C₉H₁₃Cl₂N₃ 234.12 Unsubstituted benzimidazole, ethanamine
1-(5-Methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride C₉H₁₃Cl₂N₃ 234.13 5-methyl, methanamine (shorter chain)
1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine dihydrochloride C₉H₁₃Cl₂N₃O 250.12 5-methoxy (more polar), methanamine
N-Ethyl-2-(5-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride C₁₂H₁₈ClN₃ 239.75 N-ethyl substitution, monohydrochloride

Key Observations :

  • The methoxy variant () introduces polarity, which may improve solubility but reduce passive diffusion.
  • Side-Chain Modifications : The ethanamine side chain (vs. methanamine) extends the molecule, possibly allowing better interaction with target binding pockets .
  • Salt Form: Dihydrochloride salts (target, ) improve solubility over monohydrochloride derivatives (), critical for in vivo applications.

Heterocyclic Analogues with Different Cores

Compounds with structurally related heterocycles but divergent cores:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Features Reference
2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine hydrochloride C₁₀H₁₀ClF₃N₂S 276.71 Benzothiazole 5-CF₃ group (electron-withdrawing)
2-(5-Methyl-1H-imidazol-4-yl)ethanamine dihydrochloride C₆H₁₁Cl₂N₃ 198.09 Imidazole Smaller core, 5-methyl
Tryptamine hydrochloride (2-(1H-Indol-3-yl)ethanamine hydrochloride) C₁₀H₁₃ClN₂ 196.68 Indole Natural product scaffold

Key Observations :

  • Core Heterocycle Influence : The benzimidazole core (target) offers planar rigidity and hydrogen-bonding capacity, distinct from the smaller imidazole () or indole (). Benzothiazole derivatives () may exhibit altered electronic properties due to sulfur and trifluoromethyl groups.
  • Biological Targets: Imidazole derivatives () are linked to histamine receptor modulation, while indole derivatives () interact with HSP90.

Pharmacological and Physicochemical Properties

  • Solubility: Dihydrochloride salts (target, ) generally exhibit higher aqueous solubility than neutral or monohydrochloride forms.
  • Synthetic Utility : The target compound and its analogs are frequently used as intermediates. For example, describes a related benzimidazole derivative in synthesizing a complex G-protein coupled receptor ligand .

Biological Activity

2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride is a compound of interest due to its potential pharmacological applications. As a derivative of benzimidazole, it shares the biological properties characteristic of this class of compounds, which are known for their diverse therapeutic activities, including antibacterial, antifungal, and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C9H12Cl2N2\text{C}_9\text{H}_{12}\text{Cl}_2\text{N}_2

This indicates that it contains a benzimidazole moiety, which is crucial for its biological activity. The presence of the methyl group at position 5 enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Benzimidazole derivatives have been shown to interact with various biological targets:

  • DNA Topoisomerases : Many benzimidazole derivatives inhibit DNA topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to cytotoxic effects in rapidly dividing cells, making these compounds potential candidates for cancer therapy .
  • Antimicrobial Activity : The ability of benzimidazole derivatives to disrupt microbial cell functions contributes to their antibacterial and antifungal properties. They often target specific enzymes or cellular structures essential for microbial survival .
  • Kinase Inhibition : Some studies indicate that benzimidazole derivatives can act as inhibitors of specific kinases involved in signal transduction pathways, which are frequently dysregulated in cancer .

Anticancer Activity

A study evaluated the cytotoxic effects of various benzimidazole derivatives against cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values lower than standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Reference DrugReference IC50 (µM)
HeLa15Doxorubicin10
MCF720Doxorubicin12

Antimicrobial Activity

Research has shown that benzimidazole derivatives possess notable antibacterial activity. For instance, the compound demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/ml)Standard DrugStandard MIC (µg/ml)
S. aureus50Ampicillin100
E. coli62.5Ciprofloxacin25

Case Studies

  • Topoisomerase Inhibition : A derivative structurally related to our compound was tested for its ability to inhibit mammalian type I DNA topoisomerase. The results showed a profound inhibitory effect leading to cell cycle arrest in cancer cells .
  • Clinical Trials : Some benzimidazole derivatives have progressed to clinical trials due to their promising anticancer activities. These trials are assessing their efficacy against various solid tumors, highlighting the potential of compounds like this compound in oncology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of 4-methyl-1,2-phenylenediamine with β-alanine derivatives under acidic conditions. Key intermediates, such as the free base (before hydrochlorination), are characterized using 1H^1H/13C^{13}C-NMR to confirm benzimidazole ring formation and amine protonation. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. How is purity validated for this compound in pharmaceutical research contexts?

  • Methodological Answer : Purity validation involves a combination of chromatographic techniques:

  • HPLC : Reverse-phase C18 column with acetonitrile/water (0.1% TFA) gradient (retention time ~8–10 min).
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion peaks (expected [M+H]+^+ at m/z 206.1 for the free base).
  • Elemental Analysis : Confirmation of Cl^- content via ion chromatography (target: ~22.5% for dihydrochloride form) .

Q. What spectroscopic methods are critical for structural elucidation?

  • Methodological Answer :

  • FT-IR : Peaks at ~3400 cm1^{-1} (N-H stretch, amine), 1600 cm1^{-1} (C=N benzimidazole), and 700–750 cm1^{-1} (C-Cl).
  • NMR : 1H^1H-NMR in D2 _2O shows a singlet for the 5-methyl group (~δ 2.4 ppm) and triplet for the ethanamine chain (~δ 3.1 ppm). 13C^{13}C-NMR confirms the benzimidazole carbons (~δ 150 ppm for C2) .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved?

  • Methodological Answer : Discrepancies in unit cell parameters or space group assignments often arise from solvent inclusion or polymorphism. Use SHELXL for refinement against high-resolution X-ray data (<1.0 Å), applying twin-law corrections if needed. Validate hydrogen-bonding networks (e.g., NH···Cl interactions) using OLEX2 or Mercury software. Cross-reference with powder XRD to rule out phase impurities .

Q. What strategies are employed for impurity profiling in batch synthesis?

  • Methodological Answer : Impurities may include:

  • Unreacted intermediates : Detected via HPLC-MS (e.g., 5-methylbenzimidazole, m/z 133.1).
  • Hydrolytic byproducts : Monitor for cleavage of the ethanamine chain using LC-MS/MS.
  • Dihydrochloride vs. monohydrochloride forms : Differentiate via ion-pair chromatography with heptafluorobutyric acid as the ion-pairing agent .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Methodological Answer : Perform accelerated stability studies :

  • Thermogravimetric Analysis (TGA) : Assess decomposition above 200°C (common for dihydrochloride salts).
  • pH-dependent degradation : Incubate in buffers (pH 1–9) at 40°C for 14 days; monitor via HPLC for benzimidazole ring oxidation (λ = 280 nm). Use Arrhenius modeling to predict shelf life .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., histamine receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with receptor structures (e.g., H4_4R, PDB ID: 5WIU) to assess binding affinity. Focus on the protonated ethanamine group’s interaction with Asp3.32^{3.32}.
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate conformational stability of the ligand-receptor complex .

Methodological Considerations for Data Contradictions

Q. How to address discrepancies in biological activity data across studies?

  • Methodological Answer : Variations in IC50_{50} values may stem from assay conditions (e.g., buffer ionic strength, cell line variability). Standardize protocols:

  • Use HEK-293 cells transfected with human histamine receptors.
  • Include positive controls (e.g., histamine for H1_1/H4_4) and normalize data to receptor expression levels (qPCR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.